molecular formula C5H10N2O2S B12577169 {[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid

{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid

Cat. No.: B12577169
M. Wt: 162.21 g/mol
InChI Key: DPVBMUTYAHJINR-RJRFIUFISA-N
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Description

{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid is an organic compound characterized by the presence of both amino and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropene with a sulfanyl acetic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amino groups can produce primary or secondary amines.

Scientific Research Applications

{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s amino and sulfanyl groups make it a useful ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopropionic acid: Similar in structure but lacks the sulfanyl group.

    Cysteine: Contains a sulfanyl group but differs in the position of the amino groups.

    Thioacetic acid: Contains a sulfanyl group but lacks the amino groups.

Uniqueness

{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid is unique due to the combination of amino and sulfanyl groups in its structure, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-[(Z)-2,3-diaminoprop-2-enyl]sulfanylacetic acid

InChI

InChI=1S/C5H10N2O2S/c6-1-4(7)2-10-3-5(8)9/h1H,2-3,6-7H2,(H,8,9)/b4-1-

InChI Key

DPVBMUTYAHJINR-RJRFIUFISA-N

Isomeric SMILES

C(/C(=C/N)/N)SCC(=O)O

Canonical SMILES

C(C(=CN)N)SCC(=O)O

Origin of Product

United States

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